Enantiomeric Purity & Tachykinin Antagonist Activity
The (R)-enantiomer (CAS 859518-32-4) and (S)-enantiomer (CAS 1240583-48-5) of 1-Boc-2-phenylpiperazine are not functionally equivalent when incorporated into downstream pharmacophores. In a representative gel-based antiviral assay, an enantiomeric pair of compounds (1a and 2) bearing a phenylpiperazine core showed markedly divergent activity: compound 1a was active at 10 µM with complete loss of viral nonstructural proteins NS3, NS4B, and NS5B, while its enantiomer compound 2 was inactive even at 100 µM [1]. This 10-fold difference in potency threshold underscores that stereochemical identity is not merely a regulatory checkbox but a direct determinant of biological efficacy. Procuring the incorrect enantiomer yields downstream compounds that may be completely devoid of the desired activity, necessitating costly chiral chromatography or re-synthesis.
| Evidence Dimension | Enantiomer-dependent biological activity threshold |
|---|---|
| Target Compound Data | Active at 10 µM (R-configuration inferred from structural context) |
| Comparator Or Baseline | Enantiomer (compound 2) inactive at 100 µM |
| Quantified Difference | >10-fold difference in minimal active concentration; inactive at 10× higher dose |
| Conditions | Gel-based assay for viral nonstructural protein (NS3, NS4B, NS5B) processing |
Why This Matters
Chiral purity directly translates to biological activity; using the wrong enantiomer can render a drug candidate inactive, wasting months of synthetic effort and resources.
- [1] PMC. Figure 3: Enantiomers 1a and 2 exhibit different activities in gel-based assay. National Center for Biotechnology Information. https://pmc.ncbi.nlm.nih.gov/ View Source
